

Spectroscopic Profile of Linoleyl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linoleyl laurate*

Cat. No.: *B15551482*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **linoleyl laurate** (CAS 914926-18-4), a wax ester of significant interest in various scientific and industrial applications. Due to a scarcity of publicly available experimental data for **linoleyl laurate**, this document presents a combination of predicted spectroscopic data and experimental data from closely related long-chain esters to provide a representative analytical profile. This guide is intended to serve as a valuable resource for researchers in drug development and other scientific fields requiring the characterization of this molecule.

Predicted Spectroscopic Data for Linoleyl Laurate

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **linoleyl laurate**. It is crucial to note that this data is generated from computational models and should be confirmed by experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted ^1H and ^{13}C NMR data provides insights into the molecular structure of **linoleyl laurate**. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ^1H NMR Chemical Shifts for **Linoleyl Laurate**

Chemical Shift (ppm)	Multiplicity	Assignment
5.28 - 5.42	m	-CH=CH- (Olefinic protons)
4.06	t	-CH ₂ -O-C(=O)- (Ester methylene protons)
2.77	t	=CH-CH ₂ -CH= (Bis-allylic methylene protons)
2.29	t	-C(=O)-CH ₂ - (Methylene protons alpha to carbonyl)
2.04	q	-CH ₂ -CH=CH- (Allylic methylene protons)
1.62	p	-CH ₂ -CH ₂ -O-C(=O)-
1.25 - 1.38	m	-(CH ₂) _n - (Aliphatic methylene protons)
0.88 - 0.92	m	-CH ₃ (Terminal methyl protons)
Predicted using online NMR prediction tools.		

Table 2: Predicted ¹³C NMR Chemical Shifts for **Linoleyl Laurate**

Chemical Shift (ppm)	Assignment
173.9	-C=O (Carbonyl carbon)
130.2, 128.0	-CH=CH- (Olefinic carbons)
64.4	-CH ₂ -O-C(=O)- (Ester methylene carbon)
34.4	-C(=O)-CH ₂ - (Methylene carbon alpha to carbonyl)
31.5 - 22.7	-(CH ₂) _n - (Aliphatic methylene carbons)
25.6	=CH-CH ₂ -CH= (Bis-allylic methylene carbon)
14.1	-CH ₃ (Terminal methyl carbons)
Predicted using online NMR prediction tools. A listing on SpectraBase suggests the availability of experimental data, but it is not publicly accessible ^[1] .	

Predicted Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a molecule. The following table details the predicted mass-to-charge ratios (m/z) for various adducts of **linoleyl laurate**.

Table 3: Predicted Mass-to-Charge (m/z) Ratios for **Linoleyl Laurate** Adducts

Adduct	Predicted m/z
[M+H] ⁺	449.43532
[M+Na] ⁺	471.41726
[M-H] ⁻	447.42076
[M+NH ₄] ⁺	466.46186
[M+K] ⁺	487.39120
[M+H-H ₂ O] ⁺	431.42530
[M] ⁺	448.42749

Data sourced from PubChem[2].

Experimental Spectroscopic Data for Related Compounds

To supplement the predicted data, this section provides experimental spectroscopic information for compounds with similar long-chain ester structures.

Experimental Mass Spectrometry (MS) of Lauryl Laurate

Lauryl laurate (C₂₄H₄₈O₂) is a saturated wax ester. Its fragmentation pattern can offer insights into the behavior of similar molecules during mass spectrometric analysis.

Table 4: Experimental GC-MS Fragmentation of Lauryl Laurate

m/z	Relative Intensity (%)
201	99.99
43	78.90
57	69.94
55	47.32
41	43.88

Data sourced from PubChem, MassBank of North America (MoNA)[3].

Experimental Infrared (IR) Spectroscopy of Lauryl Laurate

Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of lauryl laurate is representative of a typical long-chain fatty acid ester.

Table 5: Characteristic Infrared (IR) Absorption Bands for Lauryl Laurate

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1740	C=O stretch (Ester)
~2920, ~2850	C-H stretch (Aliphatic)
~1465	C-H bend (Aliphatic)
~1170	C-O stretch (Ester)

General characteristics of long-chain esters.
Experimental spectrum for Lauryl Laurate is available in the PubChem database[3].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of long-chain esters like **linoleyl laurate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl_3).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-10 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A nonpolar capillary column (e.g., DB-5ms).
 - Injector temperature: 250-300 °C.
 - Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the high molecular weight ester.

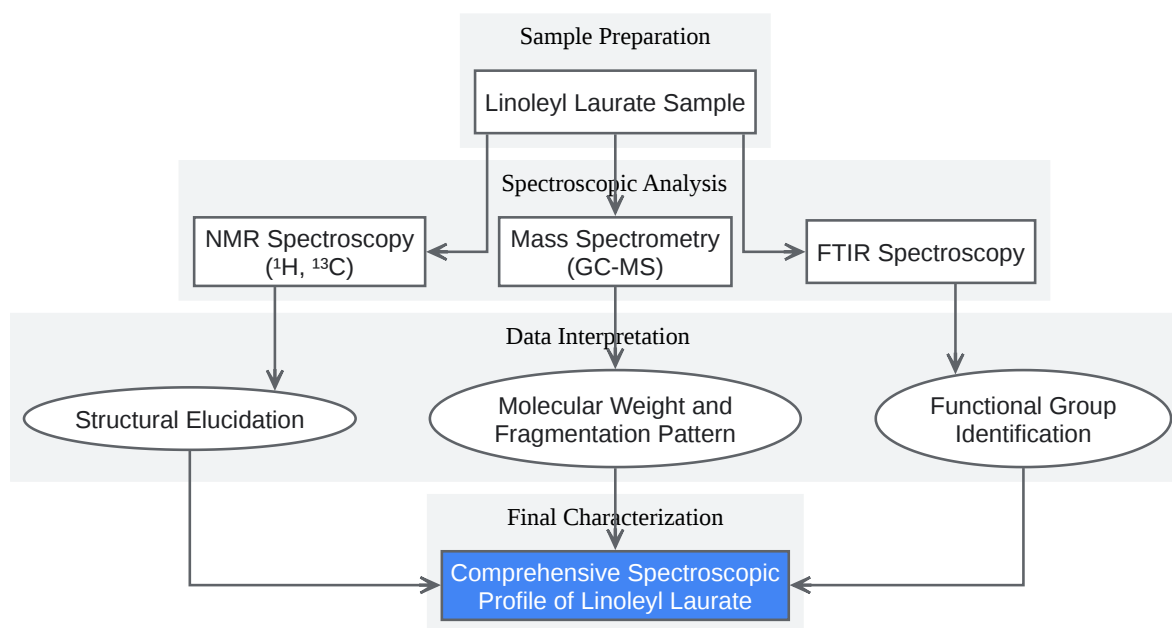
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: Scan from m/z 40 to 600.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl_4).
- Instrumentation: A Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Scan range: $4000\text{--}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **linoleyl laurate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **linoleyl laurate**.

This guide provides a foundational understanding of the spectroscopic characteristics of **linoleyl laurate**. For definitive structural confirmation and purity assessment, it is imperative that the predicted data presented herein is validated through the acquisition and interpretation of experimental spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Lauryl Laurate | C₂₄H₄₈O₂ | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Linoleyl Laurate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551482#spectroscopic-data-for-linoleyl-laurate-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com